molecular formula C9H11ClN2O B12467554 2-(4-chlorophenoxy)-N'-methylethanimidamide

2-(4-chlorophenoxy)-N'-methylethanimidamide

Cat. No.: B12467554
M. Wt: 198.65 g/mol
InChI Key: RHUCZIHCJUZSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N’-methylethanimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-methylethanimidamide typically involves the reaction of 4-chlorophenol with an appropriate ethanimidamide precursor. One common method involves the etherification of 4-chlorophenol with an ethanimidamide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-chlorophenoxy)-N’-methylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-methylethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy oxides, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-methylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-methylethanimidamide stands out due to its unique combination of a chlorophenoxy group and an ethanimidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-methylethanimidamide

InChI

InChI=1S/C9H11ClN2O/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

RHUCZIHCJUZSCD-UHFFFAOYSA-N

Canonical SMILES

CN=C(COC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.